Synthetic Accessibility Advantage: One-Step Quantitative Synthesis vs. Multi-Step Pyrazolone Analogs
1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, a protocol characterized by experimental simplicity and high atom economy [1]. In contrast, structurally related 1-alkyl-5-arylpyrazoles typically require multi-step synthetic sequences involving regioselectivity challenges and moderate overall yields [2]. This methodological distinction translates directly to procurement cost predictability and reliable compound availability.
| Evidence Dimension | Synthetic Efficiency |
|---|---|
| Target Compound Data | One-step synthesis; quantitative yield |
| Comparator Or Baseline | 1-alkyl-5-arylpyrazoles: multi-step synthesis; regioselectivity challenges |
| Quantified Difference | Quantitative vs. moderate yields; single-step vs. multi-step sequence |
| Conditions | Adapted Vilsmeier conditions (target) vs. conventional pyrazole cyclization methods (comparator) |
Why This Matters
A one-step, high-yielding synthetic route reduces both procurement lead time and cost variability relative to analogs requiring complex, low-yielding syntheses.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-Step Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-ol. Molbank. 2023;2023(2):M1654. View Source
- [2] OUCI. Abstract: Regioselective synthesis of 1-alkyl-5-arylpyrazoles via auto-tandem catalysis. View Source
